Fepradinol

概要

準備方法

合成ルートと反応条件

フェプラジノールの合成は、通常、2-ヒドロキシ-2-フェニルエチルアミン と2-メチルプロパン-1-オール を制御された条件下で反応させることを含みます . この反応は、適切な触媒と溶媒の存在下で行われ、目的の生成物の形成を促進します。温度やpHなどの反応条件は、フェプラジノールの高収率と高純度を達成するために最適化されます。

工業生産方法

工業的な設定では、フェプラジノールは、反応パラメータを正確に制御できる大規模な化学反応器を使用して製造されます。このプロセスには、反応物と触媒を連続的に添加し、その後、最終生成物を分離するための精製工程が含まれます。結晶化やクロマトグラフィーなどの技術が用いられ、フェプラジノールの純度が保証されます。

化学反応の分析

反応の種類

フェプラジノールは、以下を含むさまざまな化学反応を起こします。

酸化: フェプラジノールは酸化されて対応する酸化物を生成できます。

還元: 還元反応は、フェプラジノールを還元型に変換できます。

置換: フェプラジノールは、官能基が別の基に置換される置換反応に関与できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には と が含まれます。

還元: と などの還元剤が使用されます。

置換: 置換反応には、多くの場合、 と などの試薬が含まれます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、フェプラジノールの酸化はケトン またはアルデヒド を生成する可能性がありますが、還元はアルコール を生成する可能性があります。

科学研究の用途

科学的研究の応用

Chemical Applications

Model Compound in Pharmacology

Fepradinol serves as a model compound in studies focused on beta-adrenergic receptor antagonists. Its interactions with other molecules are critical for understanding the pharmacodynamics of similar compounds.

Reference Standard in Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These applications are essential for studying reaction mechanisms and kinetics.

Biological Applications

Anti-Inflammatory Research

this compound has demonstrated significant effects in reducing vascular permeability in acute inflammation models. In studies involving rats, it inhibited inflammatory responses induced by histamine, serotonin, and bradykinin more effectively than indomethacin . The compound has proven effective in both early and late phases of inflammatory responses, indicating its potential as a therapeutic agent for conditions like arthritis .

Case Study: Efficacy in Animal Models

A comparative study evaluated the effectiveness of this compound against other non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that this compound was more potent than indomethacin in reducing exudate volume in carrageenin-induced pleurisy models . The following table summarizes these findings:

| Compound | Dosage (mg/kg) | Effectiveness |

|---|---|---|

| This compound | 100 | Significant reduction in exudate |

| Indomethacin | 5 | Less effective |

| Piroxicam | 5 | Comparable to this compound |

Medical Applications

Therapeutic Potential

this compound's anti-inflammatory properties make it a candidate for treating various inflammatory diseases. Its mechanism of action involves blocking beta-adrenergic receptors, which leads to decreased heart rate and reduced cardiac workload. This characteristic positions it as a potential treatment for conditions that require modulation of inflammatory responses .

Clinical Insights

Clinical trials have explored the use of this compound in treating allergic contact dermatitis, showcasing its versatility beyond traditional anti-inflammatory roles. Reports have documented cases where patients experienced significant improvements with minimal adverse effects compared to other treatments .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed in the development of new therapeutic agents. Its unique properties are leveraged to create formulations aimed at managing chronic pain and inflammation, which are prevalent in conditions like osteoarthritis.

作用機序

フェプラジノールは、特定の分子標的や経路と相互作用することで効果を発揮します。 主にβ-アドレナリン受容体遮断薬 として作用し、心臓のβ1受容体 を阻害します . この遮断により、アドレナリンとノルアドレナリンの影響が減少し、心拍数と血圧が低下します。 さらに、フェプラジノールの抗炎症作用には、炎症性メディエーター (ヒスタミン、セロトニン、ブラジキニンなど)の阻害が含まれます .

類似化合物との比較

フェプラジノールは、β2受容体 に大きく影響を与えることなく、β1受容体 に選択的に作用するという点で、他のクラスの化合物とは異なります . この選択性により、呼吸器系の副作用のリスクを最小限に抑え、非選択的β遮断薬よりも有利になります。

類似化合物

プロプラノロール: 高血圧や不整脈の治療に用いられる非選択的β遮断薬。

メトプロロール: フェプラジノールと類似した選択的β遮断薬ですが、薬物動態が異なります。

ピロキシカム: フェプラジノールとは作用機序が異なる非ステロイド性抗炎症薬.

生物活性

Fepradinol, a synthetic organic compound with the chemical formula C₁₂H₁₅NO₂, is primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not significantly inhibit prostaglandin E₂ biosynthesis, suggesting a unique mechanism that may contribute to its anti-inflammatory effects without typical side effects associated with COX inhibition .

Key Findings on Mechanism:

- Inhibition of Inflammation : this compound effectively reduces zymosan-induced paw edema in rat models, indicating its potential to mitigate inflammation .

- Non-Sympathomimetic Activity : It distinguishes itself from other compounds by not exhibiting sympathomimetic activity, which can lead to fewer cardiovascular side effects.

Anti-Inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties in various animal models. A comparative study demonstrated that this compound and indometacin were effective in preventing carrageenin-induced inflammation in rats. Notably, this compound acted on both the exudate and the increase of protein levels associated with inflammation, while also reducing leukocyte counts .

Table 1: Comparative Efficacy of this compound and Indometacin

| Compound | Action on Inflammation | Effect on Prostaglandin Synthesis | Leukocyte Reduction |

|---|---|---|---|

| This compound | Yes | No significant inhibition | Yes |

| Indometacin | Yes | Yes | Yes |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in treating inflammatory conditions:

- Acute Inflammatory Models : In a study involving rats, this compound was shown to inhibit both early and late stages of concanavalin A-induced edema, outperforming indometacin and piroxicam in early-stage inflammation control .

- Diarrhea Induction Models : this compound prevented diarrhea induced by endotoxin injection and castor oil administration in animal models, further supporting its anti-inflammatory profile .

- In Vitro Studies : Research indicated that this compound did not inhibit prostaglandin biosynthesis from arachidonic acid in vitro, reinforcing the idea that its anti-inflammatory action is mediated through alternative pathways .

Therapeutic Applications

This compound is primarily utilized for its anti-inflammatory effects in conditions such as:

- Arthritis : Its ability to reduce joint inflammation makes it a candidate for treating arthritis-related pain.

- Musculoskeletal Pain : Given its efficacy in reducing pain without significant gastrointestinal side effects compared to traditional NSAIDs, it may be beneficial for chronic musculoskeletal conditions .

特性

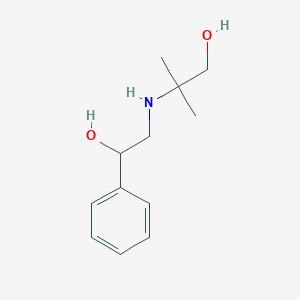

IUPAC Name |

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOBRUZWPQOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866967 | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-91-6, 63075-47-8 | |

| Record name | Fepradinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepradinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPRADINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。